N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide
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Overview
Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzofuran derivative and the trifluoromethoxybenzamide using standard amide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating viral infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Similar in structure but contain a sulfur atom instead of oxygen.
Indole Derivatives: Contain a nitrogen atom in the ring structure.
Uniqueness
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide is unique due to its trifluoromethoxy group, which imparts distinct physicochemical properties and biological activities compared to other benzofuran derivatives .
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2,4,5-trifluoro-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c1-23-16-14(19)11(6-12(18)15(16)20)17(22)21-7-9-8-24-13-5-3-2-4-10(9)13/h2-6,9H,7-8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOKMFVVVPOPKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCC2COC3=CC=CC=C23)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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